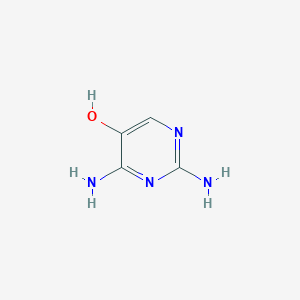

5-Hidroxi-2,4-diaminopirimidina

Descripción general

Descripción

2,4-Diaminopyrimidin-5-ol is a chemical compound with the molecular formula C4H8Cl2N4O and a molecular weight of 199.04 . It is typically stored at room temperature in an inert atmosphere .

Synthesis Analysis

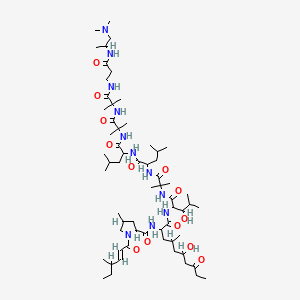

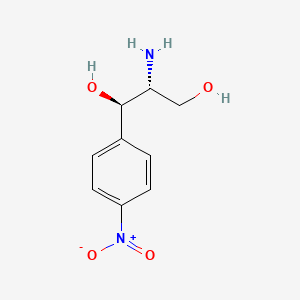

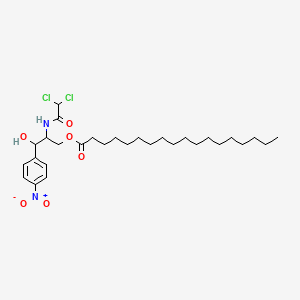

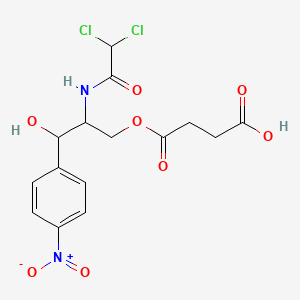

The synthesis of 2,4-Diaminopyrimidin-5-ol-based derivatives has been reported in the literature . These compounds were designed and synthesized as inhibitors of dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR), with side chains to occupy the glycerol binding site .Aplicaciones Científicas De Investigación

Agentes Antitumorales

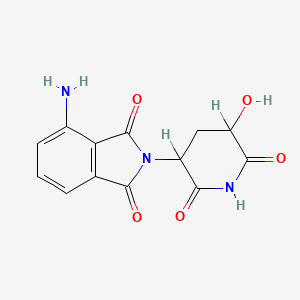

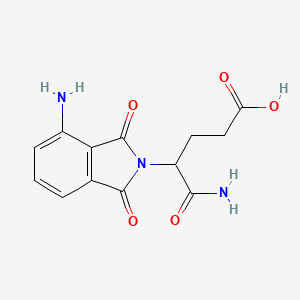

Se han sintetizado y evaluado derivados de 5-Hidroxi-2,4-diaminopirimidina por su potencial como agentes antitumorales. Estos compuestos, particularmente cuando se diseñan con andamiajes de triazolopiperazina o 1,4,8-triazaspiro[4.5]decan-3-ona, han mostrado una potencia moderada a excelente contra varias líneas celulares de cáncer . Por ejemplo, ciertos derivados exhibieron potentes actividades antitumorales con valores bajos de IC50, lo que indica su eficacia en la inhibición de la proliferación de células cancerosas . Los estudios de relación estructura-actividad (SAR) sugieren que las variaciones en el anillo aromático y la anilina terminal en el núcleo de pirimidina influyen significativamente en su actividad anticancerígena .

Actividades Anti-Tuberculosas

La estructura central de this compound se ha utilizado en la síntesis de derivados que se dirigen a la dihidrofolato reductasa en Mycobacterium tuberculosis (mt-DHFR), un importante objetivo farmacológico en el desarrollo de fármacos antituberculosos . Estos derivados se han diseñado para mejorar la selectividad hacia mt-DHFR ocupando el sitio de unión del glicerol, que es crucial para la función de la enzima . Algunos de estos compuestos han demostrado una actividad antituberculosa significativa, lo que los convierte en posibles pistas para el desarrollo futuro de fármacos .

Química Supramolecular

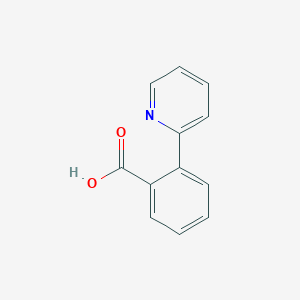

En el campo de la química supramolecular, se ha utilizado this compound para formar nuevas sales con diferentes ácidos dicarboxílicos de cadena . Estas sales exhiben estructuras cristalinas únicas y arquitecturas supramoleculares, que son de interés para comprender las interacciones intermoleculares y diseñar nuevos materiales .

Química Medicinal

Dentro de la química medicinal, la parte de this compound es un componente clave en el diseño de inhibidores no clásicos que se dirigen a diversas enzimas. Es estructuralmente similar a la trimetoprima, un fármaco antibacteriano conocido, y se ha utilizado para crear compuestos con mayor eficacia y selectividad para sus objetivos respectivos .

Inhibición Enzimática

La estructura de this compound es fundamental en la síntesis de inhibidores enzimáticos, particularmente aquellos que apuntan a interferir con el metabolismo del folato en los patógenos. Al imitar la estructura del folato, estos inhibidores pueden bloquear eficazmente la actividad de enzimas como la dihidrofolato reductasa, que es crucial para la supervivencia de bacterias y protozoos .

Diseño y Optimización de Fármacos

La versatilidad de this compound permite su uso en el diseño y la optimización de fármacos. Su incorporación en varios andamiajes farmacológicos permite el desarrollo de nuevos agentes terapéuticos con aplicaciones potenciales en una gama de enfermedades. La capacidad de modificar su estructura y anexar diferentes grupos funcionales la convierte en una herramienta valiosa para los químicos medicinales .

Estudios Biológicos

Los derivados de this compound también se utilizan en estudios biológicos para comprender el mecanismo de acción de posibles fármacos. Por ejemplo, los estudios han demostrado que ciertos derivados pueden inducir la apoptosis en las células cancerosas, inhibir la migración de células tumorales y afectar la distribución del ciclo celular, proporcionando información sobre su potencial terapéutico .

Síntesis Química

Por último, this compound sirve como material de partida o intermedio en la síntesis química de moléculas complejas. Su reactividad y capacidad para formar diversos enlaces la convierten en un bloque de construcción útil en la síntesis orgánica, contribuyendo a la creación de diversas entidades químicas .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2,4-Diaminopyrimidin-5-ol is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme required for the synthesis of nucleotides. Inhibiting mt-DHFR disrupts this process, leading to a halt in bacterial growth .

Mode of Action

2,4-Diaminopyrimidin-5-ol interacts with mt-DHFR by binding to its glycerol (GOL) binding site . This binding site is considered a useful target for improving the selectivity of drugs towards human dihydrofolate reductase (h-DHFR) . The compound’s interaction with mt-DHFR results in the inhibition of the enzyme, disrupting the synthesis of tetrahydrofolate and thus halting bacterial growth .

Biochemical Pathways

The inhibition of mt-DHFR by 2,4-Diaminopyrimidin-5-ol affects the folate pathway, which is essential for the synthesis of nucleotides. By inhibiting mt-DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway. This disruption leads to a decrease in the availability of nucleotides, which are necessary for DNA replication and repair, and RNA synthesis .

Pharmacokinetics

The compound’s design includes side chains that occupy the gol binding site with proper hydrophilicity for cell entry . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of the action of 2,4-Diaminopyrimidin-5-ol is the inhibition of bacterial growth. By inhibiting mt-DHFR, the compound disrupts the synthesis of nucleotides, leading to a halt in bacterial growth . This makes 2,4-Diaminopyrimidin-5-ol a potential candidate for the development of anti-tubercular drugs .

Action Environment

The action of 2,4-Diaminopyrimidin-5-ol can be influenced by various environmental factors. For instance, the compound’s hydrophilicity can affect its ability to cross the cell wall of Mycobacterium tuberculosis . Additionally, the size of the compound’s side chains can influence its ability to occupy the GOL binding site on mt-DHFR

Propiedades

IUPAC Name |

2,4-diaminopyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-2(9)1-7-4(6)8-3/h1,9H,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGHJCYLMLPCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40520111 | |

| Record name | 2,4-Diaminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70035-83-5 | |

| Record name | 2,4-Diaminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

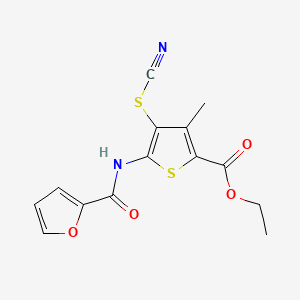

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)

![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)

![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)

![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)